Cefotiam Hexetil Hydrochloride is the hydrochloride salt of cefotiam hexetil, an ester prodrug of cefotiam for parenteral use. Cefotiam is a semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. After administration of cefotiam hexetil hydrochloride the ester bond is cleaved, releasing active cefotiam.
Cefotiam hexetil hydrochloride
CAS No.: 95789-30-3
Cat. No.: VC21339993
Molecular Formula: C27H38ClN9O7S3
Molecular Weight: 732.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 95789-30-3 |
---|---|
Molecular Formula | C27H38ClN9O7S3 |
Molecular Weight | 732.3 g/mol |
IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C27H37N9O7S3.ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);1H/t15?,20-,23-;/m1./s1 |
Standard InChI Key | HXCPCXZEHGGNIV-UCYVGVNQSA-N |
Isomeric SMILES | CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |
SMILES | CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl |
Canonical SMILES | CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >120°C |
Chemical Identity and Structure
Basic Identification
Cefotiam hexetil hydrochloride is a semi-synthetic beta-lactam cephalosporin antibiotic identified by the CAS number 95789-30-3 . This compound exists as the dihydrochloride salt of cefotiam 1-(cyclohexyloxycarbonyloxy)ethyl ester and functions primarily as a prodrug for cefotiam . Common synonyms include CTM-HE hydrochloride, SCE-2174 hydrochloride, and cefotiam hexetil dihydrochloride .
Chemical Composition and Properties
The compound possesses a complex molecular structure with the formula C₂₇H₃₉Cl₂N₉O₇S₃ and a molecular weight of approximately 768.76 g/mol . Its IUPAC name is 1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride . The chemical structure contains a cefotiam hexetil ester with defined stereochemistry at two of the three stereocenters .
Table 1: Chemical Properties of Cefotiam Hexetil Hydrochloride
Pharmaceutical Role and Mechanism
Pharmacological Classification
Cefotiam hexetil hydrochloride functions as an oral third-generation cephalosporin antibiotic . Unlike the active compound cefotiam, the hexetil hydrochloride form itself has no direct antibacterial property but serves as a prodrug that releases the active antibiotic upon metabolism . This prodrug formulation enhances oral bioavailability and facilitates administration compared to parenteral forms of cefotiam .
Mechanism of Action
Following oral administration, cefotiam hexetil hydrochloride undergoes ester bond cleavage to release active cefotiam . The parent compound, cefotiam, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The bactericidal mechanism involves inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs) . It is noteworthy that while cefotiam shows effectiveness against many bacterial pathogens, it lacks activity against Pseudomonas aeruginosa .
Physical and Chemical Characteristics
Solubility Properties
Cefotiam hexetil hydrochloride demonstrates specific solubility characteristics that influence its pharmaceutical formulation and handling. According to laboratory data, the compound has a solubility of approximately 250 mg/mL (325.20 mM) in dimethyl sulfoxide (DMSO), though this requires ultrasonication to achieve complete dissolution . This moderate to high solubility in polar organic solvents facilitates its incorporation into various pharmaceutical preparations.
Pharmaceutical Preparation
Stock Solution Preparation
For research and pharmaceutical preparations, precise guidelines exist for stock solution preparation. The compound should be dissolved in appropriate solvents, with care taken to prepare separate aliquots to avoid repeated freeze-thaw cycles . To enhance solubility, heating the preparation to 37°C followed by ultrasonic bath treatment is recommended .
Table 2: Stock Solution Preparation Guidelines for Different Concentrations
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 1.3008 mL | 6.504 mL | 13.008 mL |
5 mM | 0.2602 mL | 1.3008 mL | 2.6016 mL |
10 mM | 0.1301 mL | 0.6504 mL | 1.3008 mL |
Note: Volumes indicated represent the amount of solvent required to achieve the specified concentration .
Clinical Applications and Pharmacokinetics
Approved Therapeutic Uses
While search results primarily focused on the chemical properties of cefotiam hexetil hydrochloride, information regarding its parent compound cefotiam indicates approved applications for various bacterial infections. Cefotiam has been approved for use in prophylaxis for surgical infections, postoperative infections, bacterial septicemia, bone and joint infections, respiratory tract infections, and urinary tract infections, among others . As a prodrug of cefotiam, cefotiam hexetil hydrochloride facilitates oral administration for these same indications.
Pharmacokinetic Parameters
The parent compound cefotiam demonstrates specific pharmacokinetic parameters following administration. After intravenous administration of 2g, cefotiam reaches a maximum serum concentration (Cₘₐₓ) of approximately 124.6 mg/L . The area under the curve (AUC), which represents the total drug exposure over time, has been reported as 171.7 mg × h/L following the same dosing regimen . These pharmacokinetic data, while pertaining to the parent compound, provide insights into the expected bioavailability and distribution patterns following oral administration of cefotiam hexetil hydrochloride.
Research Applications and Considerations
Laboratory Use
In research settings, cefotiam hexetil hydrochloride serves as an important tool for investigating antimicrobial mechanisms, drug delivery systems, and pharmaceutical formulation technologies. Commercial providers of the compound emphasize that their products are intended exclusively for research applications rather than human therapeutic use . This distinction highlights the regulatory framework surrounding pharmaceutical compounds and the importance of maintaining proper research protocols.
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